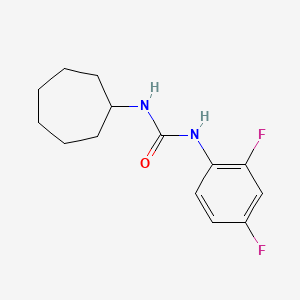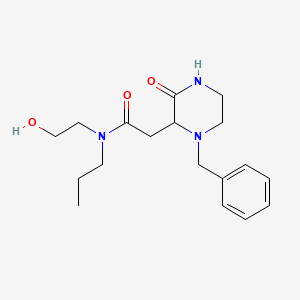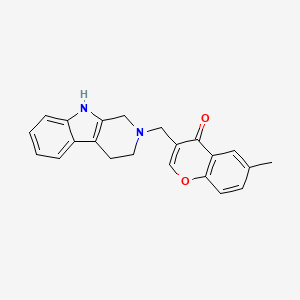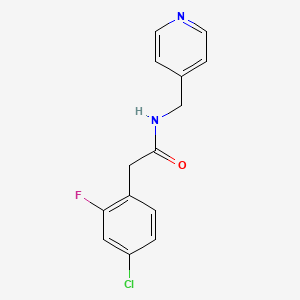![molecular formula C13H18N6O2S B5403539 2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5403539.png)
2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is a potent inhibitor of various protein kinases, including the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). It has been extensively studied for its potential in treating various types of cancers, such as non-small cell lung cancer, breast cancer, and pancreatic cancer.
Mecanismo De Acción
The mechanism of action of 2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine involves the inhibition of protein kinases that are involved in cell signaling pathways. This compound binds to the ATP-binding site of these kinases and prevents their activation, leading to the inhibition of downstream signaling pathways. This ultimately results in the inhibition of cell growth and proliferation in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of protein kinases. This compound has been shown to inhibit the activation of various kinases, including this compound, Vthis compound, and PDGFR, which are involved in cell signaling pathways that regulate cell growth, proliferation, and survival. The inhibition of these kinases ultimately leads to the inhibition of cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine in lab experiments include its potent inhibitory activity against various protein kinases, its ability to overcome drug resistance in cancer cells, and its potential as a targeted therapy for specific types of cancers. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in clinical trials.
Direcciones Futuras
There are several future directions for the research and development of 2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine. These include:
1. Further optimization of the chemical structure of this compound to improve its potency and selectivity against specific protein kinases.
2. Investigation of the potential of this compound in combination with other anticancer agents to enhance its efficacy and overcome drug resistance.
3. In vivo studies to determine the pharmacokinetics and pharmacodynamics of this compound and its potential toxicity in animal models.
4. Clinical trials to evaluate the safety and efficacy of this compound in treating specific types of cancers in humans.
Métodos De Síntesis
The synthesis of 2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine involves the reaction of 4-(1-ethyl-1H-pyrazol-4-yl)benzenesulfonyl chloride with 2-aminopyrimidine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or acetonitrile and is typically carried out under reflux conditions.
Aplicaciones Científicas De Investigación
The scientific research application of 2-{4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}pyrimidine is primarily focused on its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting specific protein kinases that are involved in cell signaling pathways. It has also been investigated for its potential in overcoming drug resistance in cancer cells.
Propiedades
IUPAC Name |
2-[4-(1-ethylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-2-18-11-12(10-16-18)22(20,21)19-8-6-17(7-9-19)13-14-4-3-5-15-13/h3-5,10-11H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBVMMWINKNHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)acrylamide](/img/structure/B5403465.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}propanamide](/img/structure/B5403466.png)
![{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5403469.png)
![isopropyl 7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5403484.png)

![2-cyclopropyl-5-({4-[(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}carbonyl)pyrimidin-4(3H)-one](/img/structure/B5403501.png)
![7-butyl-8-[(4-ethyl-1-piperazinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5403507.png)
![4-fluoro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5403524.png)
![(3aR*,7aS*)-2-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5403531.png)
![5-chloro-2-methoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B5403543.png)

![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine](/img/structure/B5403553.png)
